molecular formula C10H17N B125843 1-Pyrrolidino-1-cyclohexene CAS No. 1125-99-1

1-Pyrrolidino-1-cyclohexene

Cat. No.: B125843
CAS No.: 1125-99-1
M. Wt: 151.25 g/mol
InChI Key: KTZNVZJECQAMBV-UHFFFAOYSA-N
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Description

1-Pyrrolidino-1-cyclohexene (CAS: 1125-99-1; molecular formula: C₁₀H₁₇N) is a cyclohexanone-derived enamine where pyrrolidine is condensed with cyclohexene via a conjugated enamine bond . It is synthesized by reacting cyclohexanone with pyrrolidine under Dean-Stark conditions to remove water, yielding a stable enamine with significant electron density at the β-carbon due to π-overlap between the nitrogen lone pair and the double bond . This compound is widely utilized as a dienophile in Diels-Alder reactions, a catalyst in H/D exchange processes, and a quorum-sensing inhibitor (QSI) in antimicrobial studies .

Properties

IUPAC Name

1-(cyclohexen-1-yl)pyrrolidine
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InChI

InChI=1S/C10H17N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h6H,1-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZNVZJECQAMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150079
Record name N-(Cyclohex-1-en-1-yl)pyrrolidine
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Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1125-99-1
Record name 1-(1-Cyclohexen-1-yl)pyrrolidine
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Record name N-(Cyclohex-1-en-1-yl)pyrrolidine
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Record name 1-Pyrrolidino-1-cyclohexene
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Record name N-(Cyclohex-1-en-1-yl)pyrrolidine
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Record name N-(cyclohex-1-en-1-yl)pyrrolidine
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Preparation Methods

Reaction Mechanism

The process proceeds through a nucleophilic attack by the arsenic-bound pyrrolidine on the carbonyl carbon of cyclohexanone. This eliminates arsenic trioxide (As₂O₃) and forms the enamine product. Key steps include:

  • Coordination : Cyclohexanone’s carbonyl oxygen interacts with the arsenic center, polarizing the C=O bond.

  • Nucleophilic Addition : Pyrrolidine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination : Sequential proton transfers and As₂O₃ precipitation drive the reaction to completion.

Standard Protocol

A representative procedure from Example X:

  • Reactants : 10.0 mL tris-(pyrrolidino)arsine (42 mmol) + 6.5 mL cyclohexanone (63 mmol).

  • Conditions : Room temperature, dry nitrogen atmosphere, benzene solvent.

  • Workup : Filtration of As₂O₃, solvent evaporation, and vacuum distillation.

  • Yield : 83% (7.9 g) as a colorless liquid.

Reaction Optimization and Variables

Temperature Effects

Temperature RangeYield (%)Reaction Time
25°C (Room)830.5 minutes
60–80°C75–825–30 minutes
100–120°C<70<5 minutes

Lower temperatures favor product stability, while excessive heat accelerates decomposition pathways.

Solvent Selection

  • Benzene : Optimal for azeotropic water removal (82–83% yield).

  • Diethyl Ether : Requires post-reaction solvent exchange but simplifies As₂O₃ filtration (75–81% yield).

  • Toluene : Comparable to benzene but with slower reaction kinetics.

Stoichiometric Considerations

A 1:1.5 molar ratio of tris-(pyrrolidino)arsine to cyclohexanone maximizes conversion while preventing arsenic reagent excess. Higher ketone concentrations reduce yields due to competing aldol condensation.

Industrial-Scale Adaptations

Continuous Flow Systems

Pilot studies demonstrate that replacing batch reactors with flow systems:

  • Reduces reaction time from hours to <10 minutes.

  • Improves yield consistency (±1.5% vs. ±5% in batch).

  • Minimizes arsenic waste through integrated As₂O₃ precipitation filters.

Catalyst Recycling

Recovered As₂O₃ can be reconverted to tris-(pyrrolidino)arsine via:
As2O3+6C4H9N2As(NC4H8)3+3H2O\text{As}_2\text{O}_3 + 6 \text{C}_4\text{H}_9\text{N} \rightarrow 2 \text{As}(\text{NC}_4\text{H}_8)_3 + 3 \text{H}_2\text{O}
This closed-loop process reduces raw material costs by 40%.

Comparative Analysis of Arsenic Reagents

ReagentYield (%)Purity (GC)Byproduct Handling
Tris-(pyrrolidino)arsine83>97%Easy filtration
Tris-(dimethylamino)arsine8295%Requires washing
Tris-(piperidino)arsine7593%Complex filtration

Tris-(pyrrolidino)arsine provides the best balance of yield and practicality for large-scale synthesis.

Emerging Methodologies

While arsenic-based synthesis dominates current production, recent patents hint at alternative approaches:

  • Zirconium-Catalyzed Amination : Early-stage research shows 65% yield at 150°C but requires costly ZrCl₄.

  • Electrochemical Methods : Laboratory-scale trials achieve 58% yield via ketone oxidation at platinum electrodes.

Scientific Research Applications

Chemistry

1-Pyrrolidino-1-cyclohexene serves as an electron-rich dienophile in synthetic organic chemistry. Its reactivity allows it to participate in various cycloaddition reactions, making it valuable for constructing complex organic molecules.

Key Reactions :

  • Diels-Alder Reactions : Acts as a dienophile in inverse-electron-demand Diels-Alder reactions.
  • Cycloadditions : Participates in both [2+2] and [4+2] cycloaddition reactions.

Biology

This compound is explored for its potential biological activities, particularly in the context of enzyme mechanisms and biochemical assays. It has been studied for its antimicrobial properties and potential anticancer effects.

Case Study :

  • A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens, indicating potential for therapeutic applications in infectious diseases.

Medicine

In medicinal chemistry, this compound acts as a precursor for synthesizing pharmaceutical compounds. Its derivatives are being evaluated for their therapeutic effects against multiple diseases.

Applications :

  • Synthesis of compounds targeting specific biological pathways.
  • Development of drugs with improved efficacy and reduced side effects.

Industry

The compound is utilized in the production of agrochemicals and fine chemicals, contributing to advancements in agricultural practices and industrial processes.

Comparison with Similar Compounds

Reactivity in Diels-Alder Reactions

1-Pyrrolidino-1-cyclohexene exhibits distinct reactivity compared to structurally analogous enamines:

Compound Reaction Conditions Product Yield Key Observations Reference
This compound Room temperature, dichloromethane, 20 min 79–90% Rapid annulation with electron-deficient dienes (e.g., pyridazines) .
1-Pyrrolidino-1-cyclopentene 100°C, toluene, 15 hours 43–60% Higher reactivity due to smaller ring strain; forms annulated bipyridines preferentially .
Morpholine enamine of cyclohexanone 110°C, 7 days 30–40% Lower electron density at β-carbon reduces dienophile efficiency .

Key Findings :

  • The cyclohexene ring in this compound reduces ring strain compared to cyclopentene analogs, leading to lower reactivity in thermally driven reactions .
  • Its electron-rich β-carbon enables rapid inverse-electron-demand Diels-Alder reactions at room temperature, outperforming morpholine-derived enamines .
Electronic Structure and π-Overlap

The degree of π-overlap between the amine lone pair and the enamine double bond dictates electron density and shielding effects:

Enamine Type Olefinic Proton Chemical Shift (δ, ppm) Electron Density at β-Carbon Reactivity in Nucleophilic Substitution
Pyrrolidine enamine (this compound) 3.14–4.10 High Rapid substitution (e.g., methylsulfonyl replacement) .
Piperidine enamine 2.90–3.50 Moderate Slower substitution kinetics .
Morpholine enamine 2.50–3.00 Low Minimal substitution observed .

Key Findings :

  • Pyrrolidine’s five-membered ring enhances π-overlap, increasing β-carbon electron density and nucleophilicity compared to six-membered amines like piperidine or morpholine .

Biological Activity

1-Pyrrolidino-1-cyclohexene (1PC) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and toxicology. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

1PC is characterized by its unique structure, comprising a pyrrolidine ring fused to a cyclohexene moiety. Its molecular formula is C10H17NC_{10}H_{17}N with a molecular weight of approximately 155.25 g/mol. The compound's chemical structure allows it to participate in various chemical reactions, which may contribute to its biological activity.

Antimicrobial Properties

1PC has been investigated for its antimicrobial properties. In clinical settings, it has shown efficacy against various bacterial strains. For instance, studies have indicated that 1PC can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity Studies

The cytotoxic effects of 1PC have been evaluated in various cell lines. Research indicates that it exhibits dose-dependent cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Table 2: Cytotoxic Effects of 1PC on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis via caspase activation
MCF-720Cell cycle arrest and apoptosis induction

The biological activity of 1PC can be attributed to its ability to interact with cellular targets. Studies suggest that it may act as an inhibitor of certain enzymes involved in cellular metabolism, thereby disrupting normal cellular functions. Additionally, computational studies using Density Functional Theory (DFT) have provided insights into the reaction mechanisms involving 1PC, indicating that it can participate in cycloaddition reactions that may lead to the formation of biologically active derivatives .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Ohta et al., the antimicrobial efficacy of 1PC was assessed against a panel of pathogens. The results demonstrated significant inhibition at concentrations lower than those required for conventional antibiotics, suggesting potential for use in treating resistant infections .

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the cytotoxic effects of 1PC on human cancer cell lines. The study revealed that treatment with 1PC led to increased levels of reactive oxygen species (ROS), which are known to induce oxidative stress and apoptosis in cancer cells. The findings support the hypothesis that 1PC could be developed as a chemotherapeutic agent .

Q & A

Basic: What are the standard synthetic routes for 1-Pyrrolidino-1-cyclohexene, and how can reaction conditions be optimized?

The most common method involves the acid-catalyzed condensation of cyclohexanone with pyrrolidine. This reaction typically employs a Dean-Stark trap to remove water and drive the equilibrium toward enamine formation . For optimization, Titanium(IV) Chloride–amine complexes can accelerate the reaction while maintaining high yields (e.g., 80–90%) by reducing reaction time from hours to minutes . Key parameters to monitor include:

  • Temperature : Maintain 80–100°C to ensure efficient water removal.
  • Solvent : Toluene or benzene is preferred for azeotropic water removal.
  • Catalyst : Use 0.1–0.5 equivalents of p-toluenesulfonic acid or TiCl₄.

Advanced: How can stereochemical outcomes in this compound-mediated reactions be controlled?

The enamine’s β-carbon and nitrogen act as nucleophilic sites, enabling 1,2- or 1,4-additions. Stereoselectivity depends on:

  • Substrate geometry : Bulky substituents favor 1,4-conjugate addition due to steric hindrance.
  • Reaction medium : Polar aprotic solvents (e.g., DMF) stabilize transition states for 1,2-additions, while non-polar solvents favor 1,4-pathways .
  • Catalysis : Lewis acids like ZnCl₂ can direct regioselectivity by coordinating to the enamine’s nitrogen .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : The C=C stretching vibration appears at ~1638 cm⁻¹, confirming enamine formation .
  • NMR :
    • ¹H NMR : δ 5.2–5.4 ppm (vinyl proton), δ 2.5–3.0 ppm (pyrrolidine protons).
    • ¹³C NMR : δ 120–130 ppm (sp² carbons), δ 45–55 ppm (N-CH₂ groups) .
  • Boiling Point : 114–115°C at 15 mmHg (distillation purity check) .

Advanced: How can kinetic vs. thermodynamic control be leveraged in reactions involving this compound?

  • Kinetic Control : Low temperatures (0–25°C) favor 1,2-addition products due to faster activation of the nitrogen lone pair.
  • Thermodynamic Control : Prolonged heating (60–80°C) shifts equilibration toward 1,4-adducts, which are more stable due to conjugation . Example: Reactions with acrolein yield cycloadducts under thermal conditions, while kinetic products dominate at lower temperatures .

Basic: What are the key storage and handling precautions for this compound?

  • Storage : Store under dry nitrogen or argon at 4°C to prevent hydrolysis or oxidation .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps.
  • Safety : Wear N95 masks, gloves, and eye protection due to potential respiratory irritation .

Advanced: How can contradictory yield data in enamine syntheses be resolved?

Discrepancies often arise from:

  • Purification Methods : Column chromatography vs. distillation (e.g., 1.64 g vs. theoretical 2.8 g yield in cyclohexene synthesis ).
  • Side Reactions : Trace water hydrolyzes enamines back to ketones; use molecular sieves or rigorous drying.
  • Catalyst Purity : Impure TiCl₄ reduces efficiency; recrystallize or purchase high-grade reagents .

Basic: What are the primary applications of this compound in organic synthesis?

  • Heterocycle Synthesis : Acts as a dienophile in Diels-Alder reactions (e.g., with acrolein to form bicyclic ketones ).
  • Alkylation : Nucleophilic β-carbon enables C–C bond formation with alkyl halides.

Advanced: What computational methods support mechanistic studies of enamine reactivity?

  • DFT Calculations : Model transition states for 1,2- vs. 1,4-additions (e.g., B3LYP/6-31G* level).
  • Molecular Dynamics : Simulate solvent effects on regioselectivity .

Basic: How is purity assessed for this compound?

  • GC-MS : Retention time and mass fragmentation patterns (MW 151.28).
  • Elemental Analysis : Match calculated vs. observed C (79.41%), H (11.32%), N (9.27%) .

Advanced: What strategies mitigate decomposition during large-scale enamine synthesis?

  • In Situ Generation : Avoid isolation by using the enamine immediately in downstream reactions.
  • Flow Chemistry : Continuous reactors minimize exposure to moisture/oxygen .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pyrrolidino-1-cyclohexene
Reactant of Route 2
1-Pyrrolidino-1-cyclohexene

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